

An In-depth Technical Guide to the Physical and Chemical Properties of Fisetinidol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fisetinidol*

Cat. No.: *B1208203*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetinidol, a flavan-3-ol, is a flavonoid compound found in various plant species. As a member of the flavonoid family, it has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Fisetinidol**, offering detailed data, experimental methodologies, and visual representations of its chemical structure and relevant biological pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of **Fisetinidol** for potential pharmaceutical applications.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of **Fisetinidol** are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Source(s)
IUPAC Name	(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol	[1] [2]
Synonyms	(-)-Fisetinidol, 3,7,3',4'-Tetrahydroxyflavan	[1] [3]
CAS Number	490-49-3	[1] [2]
Molecular Formula	C ₁₅ H ₁₄ O ₅	[1] [2]
Molecular Weight	274.27 g/mol	[1]
Melting Point	205-206 °C	[3]
Boiling Point	568.2 °C at 760 mmHg	[3]
Density	1.492 g/cm ³	[3]
XLogP3	0.7	[1]
pKa	9.56 ± 0.10 (Predicted)	[3]
Appearance	Solid (form varies)	
Solubility	Information on the solubility of Fisetinidol in common laboratory solvents is not readily available in the cited literature. However, flavonoids, in general, exhibit a range of solubilities depending on their specific structure and the polarity of the solvent. [4] [5] Generally, they have low solubility in water and are more soluble in organic solvents such as acetone, acetonitrile, and alcohols. [6] [7]	

Chemical Structure

The chemical structure of **Fisetinidol** is fundamental to its physical properties and biological activity. Below is a 2D representation of the molecule generated using the DOT language.

2D Chemical Structure of **Fisetinidol**.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of **Fisetinidol**. The following sections outline generalized methodologies for key analytical techniques.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Procedure:

- **Sample Preparation:** A small amount of finely powdered, dry **Fisetinidol** is packed into a capillary tube to a height of 2-3 mm.[\[8\]](#)[\[9\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[\[10\]](#)
- **Heating:** The sample is heated at a controlled rate.[\[8\]](#)
- **Observation:** The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[\[10\]](#)

Solubility Determination

Understanding the solubility of **Fisetinidol** in various solvents is crucial for its extraction, purification, and formulation.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Procedure:

- Equilibrium Method: An excess amount of **Fisetinidol** is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.[\[7\]](#)
- The saturated solution is then filtered to remove any undissolved solid.[\[7\]](#)
- The concentration of **Fisetinidol** in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Fisetinidol**.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency radiation in a magnetic field, the nuclei generate a spectrum that provides information about the chemical environment and connectivity of atoms within the molecule.

General Protocol for ^1H and ^{13}C NMR:

- Sample Preparation: A precise amount of **Fisetinidol** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4).[\[11\]](#)
- Data Acquisition: The sample is placed in an NMR spectrometer, and 1D (^1H , ^{13}C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.[\[11\]](#)[\[12\]](#)
- Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
- Spectral Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed to confirm the structure of **Fisetinidol**.[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of **Fisetinidol** and to gain insights into its fragmentation patterns.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting ions are separated based on their m/z ratio and detected.

General Protocol (e.g., using HPLC-ESI-QTOF-MS):

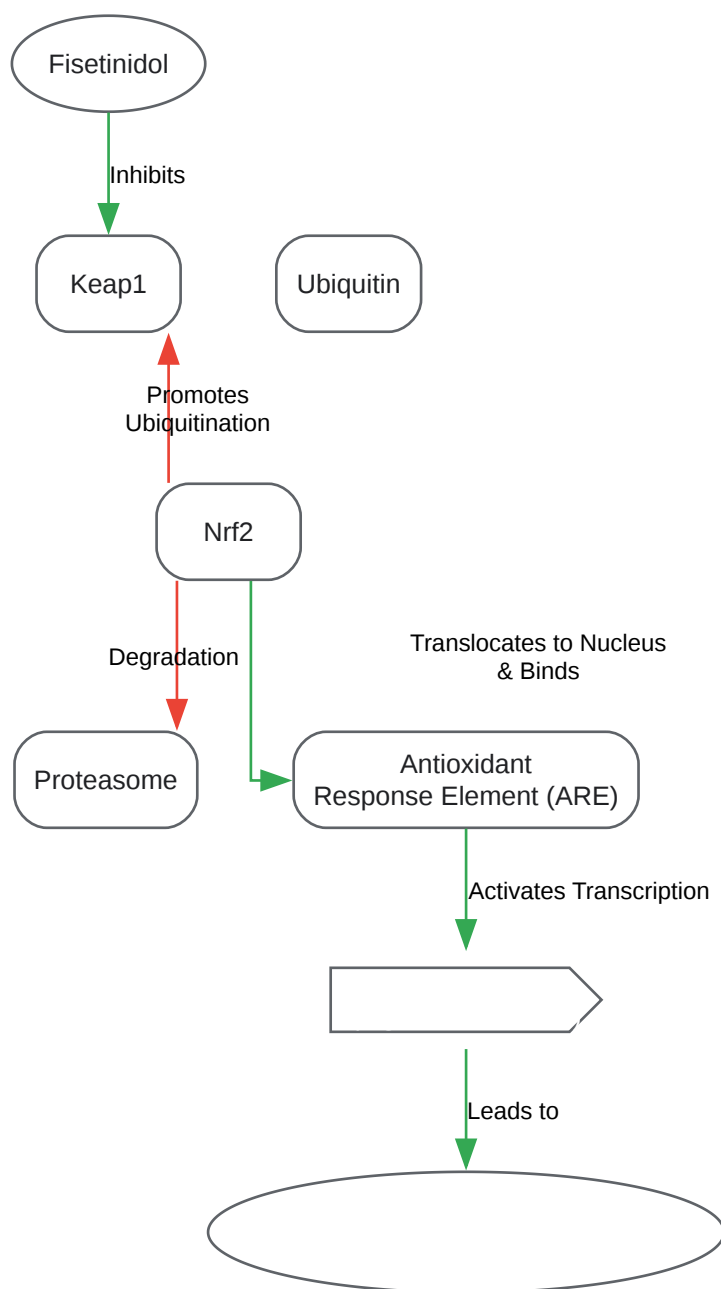
- **Sample Introduction:** A solution of **Fisetinidol** is introduced into the mass spectrometer, often via an HPLC system for separation from any impurities.
- **Ionization:** The sample is ionized, for example, using Electrospray Ionization (ESI), which is a soft ionization technique suitable for flavonoids.
- **Mass Analysis:** The ions are guided into a mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) analyzer, which measures their m/z with high accuracy.
- **Fragmentation Analysis (MS/MS):** To obtain structural information, precursor ions of **Fisetinidol** can be selected and fragmented, and the m/z of the resulting fragment ions are measured.[\[13\]](#)
- **Data Analysis:** The resulting mass spectrum provides the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern provides evidence for the compound's structure.[\[13\]](#)

Biological Activity and Signaling Pathways

Fisetinidol, like its more studied analog fisetin, is known for its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with specific cellular signaling pathways.

Antioxidant Activity via the NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response. Fisetin has been shown to activate this pathway.[\[14\]](#)[\[15\]](#)[\[16\]](#)

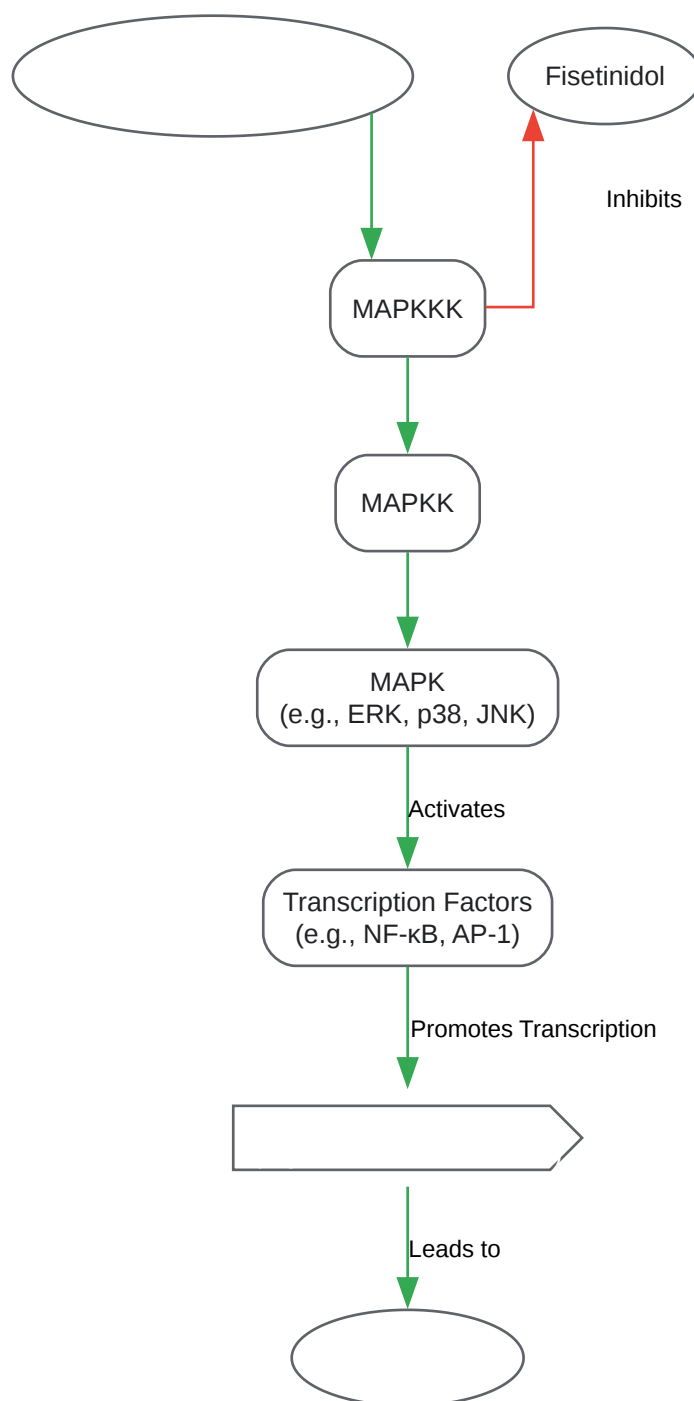


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Fisetinidol's antioxidant mechanism via the NRF2 pathway.

Anti-inflammatory Activity via the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in inflammation. Fisetin has been demonstrated to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.[14]



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Fisetinidol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208203#physical-and-chemical-properties-of-fisetinidol]

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